![molecular formula C18H25N3O2 B2877147 tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333987-02-3](/img/structure/B2877147.png)
tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzo[d]imidazole group attached to a piperidine ring, which is further esterified with tert-butyl carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first synthesized or obtained from commercially available sources.
Introduction of Benzo[d]imidazole Group: The benzo[d]imidazole moiety is introduced through a reaction involving the piperidine derivative and appropriate reagents such as o-phenylenediamine and formic acid.
Esterification: The resulting compound is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace hydrogen atoms or other substituents on the piperidine ring or benzo[d]imidazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring and benzo[d]imidazole group, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is used to study the biological activity of benzo[d]imidazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and their potential therapeutic applications.
Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceutical intermediates and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzo[d]imidazole group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Bilastine: A known pharmaceutical intermediate that contains a similar benzo[d]imidazole group.
2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate:
Uniqueness: Tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is unique in its combination of the piperidine ring and benzo[d]imidazole group, which provides it with distinct chemical and biological properties
Biological Activity
tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular processes. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.38 g/mol
- CAS Number : 953071-73-3
This compound features a piperidine ring substituted with a benzo[d]imidazole moiety, which is crucial for its biological interactions.
Research indicates that compounds with a benzo[d]imidazole structure can modulate various biological pathways. Specifically, this compound has been studied for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response.
NLRP3 Inflammasome Inhibition
In vitro studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokines such as IL-1β. The mechanism involves:
- Blocking ATPase Activity : The compound reduces the ATPase activity of human recombinant NLRP3, leading to decreased activation of the inflammasome.
- Cellular Assays : In differentiated THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP, this compound showed significant inhibition of pyroptosis and IL-1β release at concentrations around 10 µM .
Pharmacological Effects
The pharmacological profile of this compound suggests several beneficial effects:
Anti-inflammatory Activity
The ability to inhibit NLRP3 activation positions this compound as a candidate for treating inflammatory diseases. The reduction in IL-1β release is particularly noteworthy because this cytokine is a key player in various inflammatory conditions.
Cytotoxicity Profile
Cytotoxicity assessments using MTT assays indicated that while the compound exhibits anti-inflammatory properties, it maintains a favorable safety profile at therapeutic concentrations. The tested concentrations ranged from 0.1 to 100 µM, showing minimal cytotoxic effects at lower concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Properties
IUPAC Name |
tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFJSDMYSFYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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